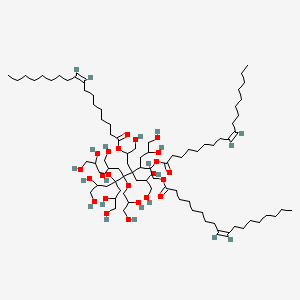
Acetone-d6 (DNPH Derivative)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone-d6 (DNPH Derivative), also known as Acetone-d6-2,4-Dinitrophenylhydrazone, is an analytical standard . It is a form of acetone in which the hydrogen atom (H) is replaced with deuterium (heavy hydrogen) isotope (2 H or D) . This compound is commonly used in NMR spectroscopy .
Synthesis Analysis
The determination of aldehydes and ketones in several environmental matrices is mostly conducted with high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) . The DNPH-derivatized aldehydes and ketones can be analyzed rapidly and efficiently .Molecular Structure Analysis
The molecular formula of Acetone-d6 (DNPH Derivative) is C9H4D6N4O4 . The molecular weight is 244.24 .Chemical Reactions Analysis
The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is a test for the carbon-oxygen double bond . The overall reaction is given by the equation: R and R’ can be any combination of hydrogen or hydrocarbon groups (such as alkyl groups) .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetone-d6 (DNPH Derivative) involves the reaction of Acetone-d6 with 2,4-dinitrophenylhydrazine (DNPH) in the presence of a catalyst to form the DNPH derivative of Acetone-d6.", "Starting Materials": [ "Acetone-d6", "2,4-dinitrophenylhydrazine (DNPH)", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Acetone-d6 in a suitable solvent.", "Step 2: Add DNPH to the solution and stir.", "Step 3: Add a catalyst to the mixture and stir for a specific time period.", "Step 4: Isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
Número CAS |
92350-12-4 |
Fórmula molecular |
C3D6O |
Sinónimos |
ACETONE-D6 DINITROPHENYL HYDRAZINE DERIVATIVE, ACETONE-D6-2,4-DINITROPHENYLHYDRAZONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





